

Cyprodinil-13C6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyprodinil-13C6

Cat. No.: B15602650

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of **Cyprodinil-13C6**, including its fundamental properties, and explores the established biochemical pathways and analytical methodologies of its unlabeled counterpart, Cyprodinil.

Core Compound Data: Cyprodinil-13C6

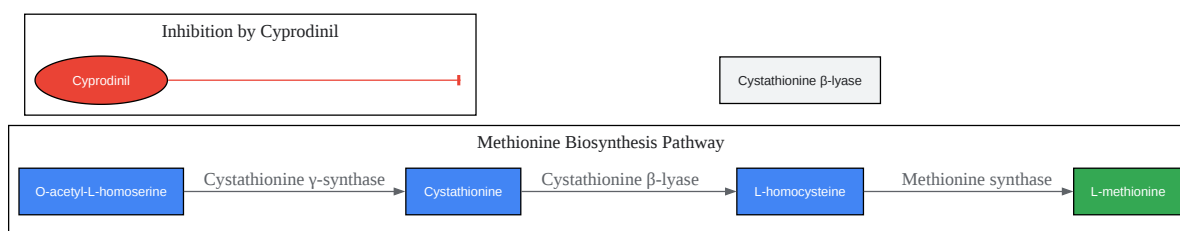
Cyprodinil-13C6 is the isotopically labeled form of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. The incorporation of six carbon-13 atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass shift while maintaining identical chemical properties to the parent compound.

Property	Value	Source(s)
CAS Number	1773496-63-1	[1] [2] [3] [4] [5] [6]
Molecular Weight	231.24 g/mol	[1] [4] [6]
Molecular Formula	C ₈ ¹³ C ₆ H ₁₅ N ₃	[1] [4]

Mechanism of Action: Inhibition of Methionine Biosynthesis

Cyprodinil's primary mode of action as a fungicide is the disruption of essential amino acid synthesis in fungi, specifically targeting the biosynthesis of methionine.[1][2][5] This inhibition disrupts crucial cellular processes, including protein synthesis, leading to the cessation of fungal growth and reproduction.[1] The fungicidal action is both preventative, by forming a protective barrier, and curative, by halting the growth of the fungus in its early stages.[2]

Biochemical studies have indicated that anilinopyrimidines like Cyprodinil may target cystathionine β -lyase, an enzyme in the methionine biosynthesis pathway.[7] Inhibition of this enzyme leads to a decrease in methionine and homocysteine levels, while causing a slight increase in cystathionine.[7] The growth inhibition of fungi such as *Botrytis cinerea* by Cyprodinil can be reversed by the addition of methionine or homocysteine, further supporting the conclusion that it inhibits methionine biosynthesis.[8]

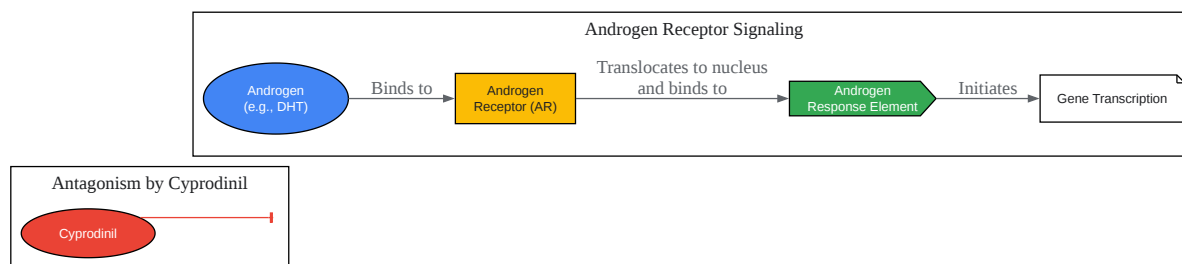


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Inhibition of Methionine Biosynthesis by Cyprodinil.

Interaction with Androgen Receptor Signaling

Beyond its fungicidal properties, Cyprodinil has been identified as an antagonist of the androgen receptor (AR).[9] This interaction is of interest to researchers in endocrinology and toxicology. The pyrimidine structure within Cyprodinil is thought to contribute to its AR antagonism, potentially through a non-ligand binding domain of the receptor.[9] The disruption of AR signaling can have implications for male reproductive health.[10][11]



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Antagonism of Androgen Receptor Signaling by Cyprodinil.

Experimental Protocols for Analysis

The quantitative analysis of Cyprodinil, often in complex matrices such as food and environmental samples, typically employs chromatographic techniques coupled with mass spectrometry. The use of **Cyprodinil-13C6** as an internal standard is crucial for accurate quantification in these methods.

Sample Preparation: QuEChERS Method

A widely adopted method for the extraction of pesticide residues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.^{[12][13][14]}

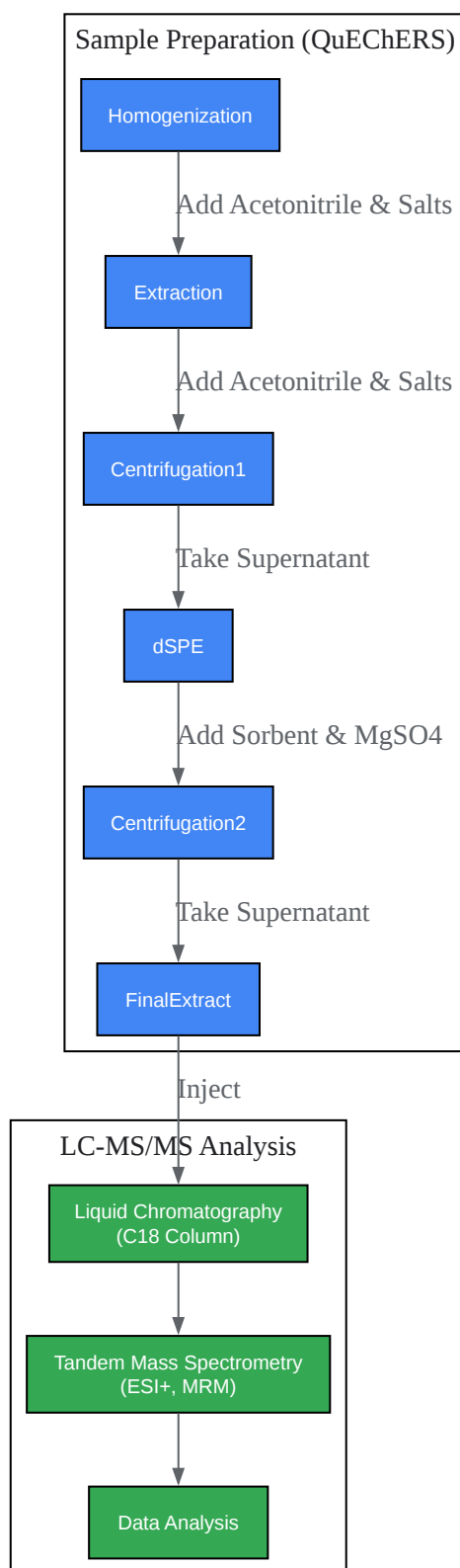
- Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.^[6]
- Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile (and the internal standard, **Cyprodinil-13C6**). The tube is shaken vigorously. A salt mixture (e.g., MgSO₄, NaCl, and sodium citrate salts) is added, and the tube is shaken again.^[6]
- Centrifugation: The sample is centrifuged to separate the layers.

- Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing a sorbent (e.g., PSA, GCB) and MgSO_4 .^[15] This step removes interfering matrix components. The tube is vortexed and centrifuged.
- Final Extract: The resulting supernatant is the final extract, which can be directly injected or diluted before analysis.^[6]

Analytical Determination: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive and selective detection of Cyprodinil.^{[15][16]}

- Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate).^[16]
- Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both Cyprodinil and **Cyprodinil- $^{13}\text{C}_6$** . For Cyprodinil, a common quantification transition is m/z 226 \rightarrow 93.^[16]



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Experimental Workflow for Cyprodinil Residue Analysis.

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